H-gamma-glu-phe-oh

Description

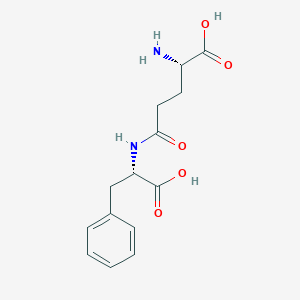

Gamma-Glu-Phe is a dipeptide obtained by formal condensation of the side-chain carboxy group of L-glutamic acid with the amino group of L-phenylalanine. It has a role as a human urinary metabolite. It is a conjugate acid of a gamma-Glu-Phe(1-).

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c15-10(13(18)19)6-7-12(17)16-11(14(20)21)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,15H2,(H,16,17)(H,18,19)(H,20,21)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHHOHZPNYFQJKL-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60995842 | |

| Record name | N-(4-Amino-4-carboxy-1-hydroxybutylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60995842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | gamma-Glutamylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000594 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7432-24-8 | |

| Record name | γ-L-Glutamyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7432-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Glutamylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007432248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Amino-4-carboxy-1-hydroxybutylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60995842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-L-γ-glutamyl-3-phenyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | gamma-Glutamylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000594 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to γ-L-Glutamyl-L-phenylalanine (H-γ-Glu-Phe-OH)

This guide provides a comprehensive technical overview of γ-L-Glutamyl-L-phenylalanine (H-γ-Glu-Phe-OH), a dipeptide with a unique isopeptide linkage that confers distinct biochemical properties and opens avenues for innovative applications. We will delve into its core molecular features, metabolic context, and burgeoning potential in the field of targeted drug delivery.

Molecular Profile and Physicochemical Characteristics

γ-L-Glutamyl-L-phenylalanine is a dipeptide resulting from the formal condensation of the side-chain (gamma) carboxyl group of L-glutamic acid with the α-amino group of L-phenylalanine.[1] This is distinct from the typical peptide bond (alpha-linkage) that forms the backbone of proteins. This unique γ-linkage is a critical structural feature that significantly influences the molecule's stability and biological interactions.[2][3]

1.1. Chemical Structure

The structure features a γ-amide bond, which is key to its biochemical behavior.

2.2. Metabolic Stability and Significance

The γ-amide bond confers significant resistance to hydrolysis by most cellular peptidases, which are typically specific for α-peptide bonds. [2]This inherent stability results in a longer biological half-life compared to its α-linked isomer, allowing it to persist in biological systems and potentially exert prolonged effects.

This dipeptide is a known human urinary metabolite and has been detected in various natural sources, including garlic, onions, and soybeans. [1][6][10]Notably, its presence in the urine of patients with phenylketonuria (PKU), a genetic disorder affecting phenylalanine metabolism, suggests its role as a potential biomarker. [6][11][12]

Applications in Drug Development: GGT-Triggered Prodrug Therapy

The most compelling application for H-γ-Glu-Phe-OH in drug development lies in its potential as a targeting moiety for GGT-activated prodrugs. GGT is significantly overexpressed on the surface of various cancer cells and tumor vascular endothelial cells, making it an attractive target for selective drug delivery. [4][5][6]

3.1. The Prodrug Concept

The strategy involves attaching a cytotoxic drug to H-γ-Glu-Phe-OH, rendering the drug inactive and often improving its solubility and pharmacokinetic profile. This prodrug circulates in the body with minimal off-target toxicity. Upon reaching the GGT-rich tumor microenvironment, the enzyme cleaves the γ-glutamyl bond, releasing the active drug directly at the site of action. [5][6]

This charge-reversal system can be highly effective. Nanocarriers modified with γ-glutamyl moieties can maintain a neutral or negative charge in the bloodstream, prolonging circulation time. [16][17]Upon cleavage by GGT at the tumor site, the carrier can become positively charged, enhancing cellular uptake and tumor penetration. [16][17]

Experimental Methodologies: Synthesis and Characterization

Reproducible synthesis and rigorous characterization are paramount for any research involving H-γ-Glu-Phe-OH. Enzymatic synthesis offers a highly specific and efficient route compared to multi-step chemical methods. [7]

4.1. Protocol: Enzymatic Synthesis of H-γ-Glu-Phe-OH

This protocol outlines a standard procedure using γ-glutamyltranspeptidase.

Objective: To synthesize H-γ-Glu-Phe-OH via a GGT-catalyzed transpeptidation reaction.

Materials:

-

L-Glutamine (γ-glutamyl donor)

-

L-Phenylalanine (γ-glutamyl acceptor)

-

γ-Glutamyl Transpeptidase (GGT) from a suitable source (e.g., Proteus mirabilis or equine kidney) [4][7]* Diethanolamine-HCl buffer (or similar, pH 9.5-10.0)

-

Ascorbic acid (as an antioxidant, if needed)

-

Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

-

Ion-exchange chromatography resin (e.g., Dowex 1x8)

Procedure:

-

Reaction Setup:

-

Prepare a reaction buffer (e.g., 100 mM diethanolamine-HCl, pH 9.5). The alkaline pH is often optimal for the transpeptidation reaction. [7] * Dissolve L-glutamine and L-phenylalanine in the buffer. A molar excess of the acceptor (L-phenylalanine) is typically used to drive the reaction towards synthesis over hydrolysis.

-

Equilibrate the reaction mixture to the optimal temperature (e.g., 30-37°C).

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding a predetermined activity of GGT to the substrate mixture.

-

Incubate the reaction with gentle agitation for a set period (e.g., 24-48 hours). Monitor the reaction progress using HPLC to track substrate consumption and product formation.

-

-

Reaction Termination:

-

Terminate the reaction by heat inactivation of the enzyme (e.g., heating to 95°C for 10 minutes) or by acidification (e.g., adding HCl to lower the pH to ~3.0), which will precipitate the enzyme.

-

Centrifuge the mixture to remove the denatured enzyme and any precipitates.

-

-

Purification:

-

The primary purification method is typically ion-exchange chromatography. The reaction supernatant is loaded onto an anion exchange column.

-

Wash the column to remove unreacted L-phenylalanine and other non-binding species.

-

Elute the bound γ-glutamyl peptides using a salt or pH gradient.

-

Collect fractions and analyze by HPLC to identify those containing pure H-γ-Glu-Phe-OH.

-

-

Product Isolation:

-

Pool the pure fractions.

-

Desalt the pooled fractions if necessary (e.g., via reverse-phase chromatography or dialysis).

-

Lyophilize the final solution to obtain the product as a pure, solid powder.

-

Self-Validation: Throughout this protocol, HPLC analysis at each stage (reaction monitoring, post-termination, and after each purification step) serves as a self-validating checkpoint to ensure reaction efficiency and purification success.

4.2. Analytical Characterization

The identity and purity of the synthesized product must be unequivocally confirmed:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product and to separate it from reactants and byproducts.

-

Mass Spectrometry (MS): Confirms the molecular weight (294.30 Da) and provides fragmentation data to verify the amino acid sequence and linkage. [1]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural elucidation, confirming the presence of both glutamic acid and phenylalanine residues and, crucially, verifying the γ-linkage through specific chemical shifts.

Conclusion

H-γ-L-Glutamyl-L-phenylalanine is far more than a simple dipeptide. Its unique γ-isopeptide bond imparts significant metabolic stability and forms the basis of its involvement in glutathione metabolism. This same structural feature makes it a molecule of high interest for researchers in pharmacology and drug development. The overexpression of its cleaving enzyme, GGT, in numerous cancers presents a validated and promising target for developing sophisticated prodrug strategies. A thorough understanding of its fundamental properties, synthesis, and biochemical context is essential for harnessing its full potential in creating next-generation targeted therapeutics.

References

- Dipeptide. (n.d.). Google Vertex AI Search. Retrieved January 10, 2026.

-

Dipeptide. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link].

-

gamma-L-Glutamyl-L-phenylalanine. (n.d.). PubChem. Retrieved January 10, 2026, from [Link].

-

A γ-Glutamyl Transpeptidase (GGT)-Triggered Charge Reversal Drug-Delivery System for Cervical Cancer Treatment: In Vitro and In Vivo Investigation. (2023). PubMed. Retrieved January 10, 2026, from [Link].

-

N-gamma-L-Glutamyl-L-phenylalanine (FDB000716). (n.d.). FooDB. Retrieved January 10, 2026, from [Link].

-

Physico-chemical properties of synthesized dipeptides. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link].

-

A γ-Glutamyl Transpeptidase (GGT)-Triggered Charge Reversal Drug-Delivery System for Cervical Cancer Treatment: In Vitro and In Vivo Investigation. (n.d.). Semantic Scholar. Retrieved January 10, 2026, from [Link].

-

gamma-Glutamylphenylalanine (HMDB0000594). (n.d.). Human Metabolome Database. Retrieved January 10, 2026, from [Link].

-

Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance. (n.d.). PMC. Retrieved January 10, 2026, from [Link].

-

Melting Properties of Peptides and Their Solubility in Water. Part 2: Di- and Tripeptides Based on Glycine, Alanine, Leucine, Proline, and Serine. (n.d.). ACS Publications. Retrieved January 10, 2026, from [Link].

-

gamma-L-Glutamyl-L-phenylalanine (FDB003618). (n.d.). FooDB. Retrieved January 10, 2026, from [Link].

-

A γ-Glutamyl Transpeptidase (GGT)-Triggered Charge Reversal Drug-Delivery System for Cervical Cancer Treatment: In Vitro and In Vivo Investigation. (2023). MDPI. Retrieved January 10, 2026, from [Link].

-

The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. (2023). PMC. Retrieved January 10, 2026, from [Link].

-

Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. (2019). PMC. Retrieved January 10, 2026, from [Link].

-

GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. (n.d.). MDPI. Retrieved January 10, 2026, from [Link].

-

Gamma-glutamyltransferase. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link].

-

H-GLU(PHE)-OH. (n.d.). ChemBK. Retrieved January 10, 2026, from [Link].

-

The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. (2023). MDPI. Retrieved January 10, 2026, from [Link].

-

The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. (2023). ResearchGate. Retrieved January 10, 2026, from [Link].

-

Synthesis of y-Glutamyl L-3,4-Dihydroxyphenylalanine by y-Glutamyltranspeptidase from Proteus mirabilis. (n.d.). J-STAGE. Retrieved January 10, 2026, from [Link].

-

Development of Enzymatic Synthesis of γ-Glutamylcarnosine and Its Effects on Taste. (2022). ACS Publications. Retrieved January 10, 2026, from [Link].

-

Gamma-Glutamyl Dipeptides and Amines. (n.d.). Sabinsa Canada Inc. Retrieved January 10, 2026, from [Link].

-

H-gamma-Glu-Phe-OH. (n.d.). LabNet Biotecnica. Retrieved January 10, 2026, from [Link].

-

Streamlined Efficient Synthesis and Antioxidant Activity of γ--tryptophan Peptides by Glutaminase from Bacillus amyloliquefaciens. (n.d.). ProQuest. Retrieved January 10, 2026, from [Link].

Sources

- 1. gamma-L-Glutamyl-L-phenylalanine | C14H18N2O5 | CID 111299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Gamma-Glutamyl Dipeptides and Amines | Sabinsa Canada Inc. | Health Nutrition Industry [sabinsa.ca]

- 4. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A γ-Glutamyl Transpeptidase (GGT)-Triggered Charge Reversal Drug-Delivery System for Cervical Cancer Treatment: In Vitro and In Vivo Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] A γ-Glutamyl Transpeptidase (GGT)-Triggered Charge Reversal Drug-Delivery System for Cervical Cancer Treatment: In Vitro and In Vivo Investigation | Semantic Scholar [semanticscholar.org]

- 7. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to γ-Glutamylphenylalanine: From Discovery to Functional Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Glutamylphenylalanine (γ-Glu-Phe), a dipeptide composed of glutamic acid and phenylalanine linked via a unique gamma-amide bond, has emerged from relative obscurity to become a molecule of significant interest across various scientific disciplines. Initially identified as a naturally occurring compound in plants, its discovery has since expanded to encompass a broader biological context, including its role as a metabolic byproduct in human genetic disorders and its intriguing function as a taste-enhancing molecule. This technical guide provides a comprehensive overview of γ-Glutamylphenylalanine, delving into its historical discovery, widespread natural occurrence, intricate biosynthetic pathways, and its burgeoning biological significance. The guide is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols for its synthesis and analysis, and shedding light on its potential applications.

The Genesis of a Molecule: Discovery and Early Characterization

The formal identification of γ-L-Glutamyl-L-phenylalanine in the scientific literature can be traced back to 1962, when Morris and Thompson successfully isolated and characterized this dipeptide from soybeans (Glycine max)[1][2]. Their work laid the foundation for understanding the existence of γ-glutamyl compounds in the plant kingdom.

A significant milestone in the human context of γ-Glutamylphenylalanine came in 1979 when its presence was detected in the urine of patients with phenylketonuria (PKU)[3]. PKU is an inborn error of metabolism characterized by the inability to properly metabolize the amino acid phenylalanine[4]. In individuals with PKU, the accumulation of phenylalanine leads to its conversion into alternative metabolites, including γ-Glutamylphenylalanine[5][6]. This discovery highlighted the dipeptide's role as a biomarker for this genetic disorder.

Natural Abundance: A Dipeptide of Diverse Origins

γ-Glutamylphenylalanine is found in a variety of natural sources, spanning the plant and animal kingdoms. Its presence is particularly well-documented in legumes and Allium species.

Plant Kingdom

-

Legumes: Soybeans (Glycine max) are a primary source from which γ-Glutamylphenylalanine was first isolated[1][2]. It is also found in adzuki beans (Vigna angularis) and mung beans (Vigna radiata)[3][7].

-

Allium Species: This dipeptide is a known constituent of garlic (Allium sativum) and onions (Allium cepa)[7][8][9].

Animal Kingdom and Mycology

Recent metabolomic studies have identified γ-Glutamylphenylalanine in the context of Bombyx batryticatus, the dried silkworm larva infected with the fungus Beauveria bassiana. This suggests its potential role in the complex biochemical interactions between insects and fungi.

Biosynthesis: The Central Role of the γ-Glutamyl Cycle

The synthesis of γ-Glutamylphenylalanine is intrinsically linked to the γ-glutamyl cycle , a metabolic pathway responsible for the synthesis and degradation of glutathione (γ-glutamyl-cysteinyl-glycine)[10]. The key enzyme in the formation of γ-Glutamylphenylalanine is γ-glutamyl transpeptidase (GGT) [11][12][13].

GGT is a membrane-bound enzyme that catalyzes the transfer of the γ-glutamyl moiety from glutathione or other γ-glutamyl compounds to an acceptor molecule, which can be an amino acid, a peptide, or water[13]. In the case of γ-Glutamylphenylalanine synthesis, phenylalanine serves as the acceptor for the γ-glutamyl group.

Figure 1: Biosynthesis of γ-Glutamylphenylalanine via the action of γ-Glutamyl Transpeptidase (GGT).

Biological Significance and Functional Roles

The biological importance of γ-Glutamylphenylalanine has expanded beyond its initial identification as a plant constituent and a metabolic byproduct.

The "Kokumi" Sensation: A Taste Enhancer

One of the most fascinating properties of γ-Glutamylphenylalanine is its contribution to the "kokumi" taste sensation[14][15]. Kokumi is a Japanese term that describes a sense of richness, body, and complexity in food, enhancing the primary tastes of sweet, salty, and umami. γ-Glutamylphenylalanine, while not having a distinct taste on its own, acts as a taste modulator.

The mechanism of kokumi perception is believed to be mediated through the calcium-sensing receptor (CaSR), a G-protein coupled receptor found on the tongue[16][17]. γ-Glutamyl peptides, including γ-Glutamylphenylalanine, are thought to act as allosteric modulators of the CaSR, enhancing its sensitivity to calcium ions and thereby amplifying taste signals[18].

Figure 2: Proposed signal transduction pathway for the "kokumi" taste sensation mediated by γ-Glutamylphenylalanine and the Calcium-Sensing Receptor (CaSR).

A Potential Biomarker

As previously mentioned, elevated levels of γ-Glutamylphenylalanine in urine are a hallmark of phenylketonuria, making it a valuable diagnostic and monitoring biomarker for the disease[4][5][6]. Furthermore, recent research has suggested a potential link between circulating levels of γ-Glutamylphenylalanine and other physiological states, including those related to oxidative stress, liver and kidney function, and even biological aging, as indicated by associations with leukocyte telomere length.

Methodologies for Synthesis and Analysis

For researchers and drug development professionals, the ability to synthesize and accurately quantify γ-Glutamylphenylalanine is crucial.

Enzymatic Synthesis of γ-Glutamylphenylalanine

Chemical synthesis of γ-glutamyl peptides can be complex due to the need for protecting groups. Enzymatic synthesis using γ-glutamyl transpeptidase offers a more direct and stereospecific approach.

Experimental Protocol: Enzymatic Synthesis

-

Reaction Mixture Preparation:

-

Dissolve L-glutamine (as the γ-glutamyl donor) and L-phenylalanine (as the acceptor) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5). Molar ratios of donor to acceptor may need to be optimized, but a 1:2 to 1:5 ratio is a good starting point.

-

Typical starting concentrations are in the range of 50-200 mM.

-

-

Enzyme Addition:

-

Add a purified preparation of γ-glutamyl transpeptidase (commercially available from various bacterial sources) to the reaction mixture. The optimal enzyme concentration should be determined empirically.

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature for the specific GGT used (typically 30-40°C) with gentle agitation for a defined period (e.g., 2-24 hours).

-

-

Reaction Termination:

-

Stop the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes) or by acidification (e.g., adding an equal volume of 1 M HCl).

-

-

Purification:

-

The product, γ-Glutamylphenylalanine, can be purified from the reaction mixture using techniques such as ion-exchange chromatography or preparative high-performance liquid chromatography (HPLC).

-

Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is the gold standard for the sensitive and specific quantification of small molecules like γ-Glutamylphenylalanine in complex biological matrices.

Experimental Protocol: UPLC-MS/MS Analysis

-

Sample Preparation (from plasma or tissue homogenate):

-

To 100 µL of sample, add 400 µL of ice-cold methanol containing an internal standard (e.g., a stable isotope-labeled version of γ-Glutamylphenylalanine) to precipitate proteins.

-

Vortex thoroughly and incubate at -20°C for at least 2 hours.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

-

-

UPLC Conditions:

-

Column: A reversed-phase C18 column suitable for UPLC (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 2-95% B over a suitable time frame (e.g., 10 minutes) at a flow rate of 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

γ-Glutamylphenylalanine: Precursor ion (Q1) m/z 295.1 -> Product ion (Q3) m/z 132.1 (corresponding to the glutamic acid fragment).

-

The specific collision energy and other source parameters should be optimized for the instrument in use.

-

-

Figure 3: A generalized workflow for the quantification of γ-Glutamylphenylalanine using UPLC-MS/MS.

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₁₈N₂O₅ | [19] |

| Molecular Weight | 294.30 g/mol | [19] |

| CAS Number | 7432-24-8 | |

| UPLC-MS/MS Precursor Ion (ESI+) | m/z 295.1 | Internal Derivation |

| UPLC-MS/MS Product Ion | m/z 132.1 | Internal Derivation |

Future Perspectives and Conclusion

The journey of γ-Glutamylphenylalanine from its discovery in soybeans to its recognition as a taste enhancer and potential biomarker is a testament to the evolving landscape of metabolomics and food science. For researchers, the exploration of its broader physiological roles, particularly in the context of the gut-brain axis and its interaction with the calcium-sensing receptor, presents exciting avenues for future investigation. For professionals in drug development, its potential as a biomarker for metabolic disorders like PKU warrants further validation and clinical application. The development of robust and high-throughput analytical methods will be paramount in advancing our understanding of this multifaceted dipeptide. This guide provides a solid foundation for these future endeavors, encapsulating the current knowledge and providing the necessary tools to explore the full potential of γ-Glutamylphenylalanine.

References

- Ahmad, T., & Dalziel, J. E. (2020).

- Feng, Y., et al. (2019). Increase of Kokumi γ-Glutamyl Peptides in Porcine Hemoglobin Hydrolysate Using Bacterial γ-Glutamyltransferase. Journal of Agricultural and Food Chemistry, 67(40), 11166-11175.

-

FooDB. (2010). Showing Compound N-gamma-L-Glutamyl-L-phenylalanine (FDB000716). Retrieved from [Link]

-

FooDB. (2010). Showing Compound gamma-L-Glutamyl-L-phenylalanine (FDB003618). Retrieved from [Link]

- Guha, S., & Majumder, K. (2022). Comprehensive Review of γ-Glutamyl Peptides (γ-GPs) and Their Effect on Inflammation Concerning Cardiovascular Health. Foods, 11(21), 3463.

- Li, X., Zhang, Y., & Lametsch, R. (2020).

- Miyamura, N., & Kuroda, M. (2015). Mechanism of the perception of “kokumi” substances and the sensory characteristics of the “kokumi” peptide, γ-Glu-Val-Gly. Flavour, 4(1), 1-9.

-

Human Metabolome Database. (2005). Showing metabocard for gamma-Glutamylphenylalanine (HMDB0000594). Retrieved from [Link]

- Minami, H., et al. (2023). The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. International Journal of Molecular Sciences, 24(24), 17406.

- Morris, C. J., & Thompson, J. F. (1962). The Isolation and Characterization of γ-L-Glutamyl-L-Tyrosine and γ-L-Glutamyl-L-Phenylalanine from Soybeans. Biochemistry, 1(4), 706-709.

-

Morris, C. J., & Thompson, J. F. (1962). The isolation and characterization of gamma-L-glutamyl-L-tyrosine and gamma-L-glutamyl-L-phenylalanine from soybeans. PubMed. Retrieved from [Link]

- Nishimura, T., & Kuroda, M. (2019). Kokumi γ-Glutamyl Peptides: Some Insight into Their Evaluation and Detection, Biosynthetic Pathways, Contribution and Changes in Food Processing. Journal of the Science of Food and Agriculture, 99(11), 4851-4858.

- Pérez-Miguelsanz, J., et al. (2023). Untargeted Metabolomic Study for Urinary Characterization of Adult Patients with Phenylketonuria. Metabolites, 13(7), 803.

- Perrett, D., & Rudge, S. A. (2014). The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. Antioxidants & Redox Signaling, 20(13), 2146-2158.

- Sgarbi, E., et al. (2017). Development of a LC-MS/MS method for the determination of isomeric glutamyl peptides in food ingredients.

-

membraPure GmbH. (n.d.). Amino acids as biomarkers for metabolic disorders like Phenylketonuria. Retrieved from [Link]

- Sofyanovich, O. A., et al. (2019). Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ-glutamyl-valyl-glycine in Saccharomyces cerevisiae. PloS one, 14(5), e0216494.

- Soga, T., et al. (2019). Quantitative analysis of γ-glutamylpeptides by liquid chromatography-mass spectrometry and application for γ-glutamyltransferase assays. Analytical Biochemistry, 578, 25-33.

-

Wikidata. (n.d.). Glutamylphenylalanine (Q27161779). Retrieved from [Link]

- van Vliet, D., et al. (2024). The clinical relevance of novel biomarkers as outcome parameter in adults with phenylketonuria. Journal of Inherited Metabolic Disease, 47(3), 446-456.

- Yang, R., et al. (2019). Diversity of γ-glutamyl peptides and oligosaccharides, the "kokumi" taste enhancers, in seeds from soybean mini core collections. Bioscience, Biotechnology, and Biochemistry, 83(4), 713-720.

- Zhang, Y., et al. (2022). Derivation of Kokumi γ-Glutamyl Peptides and Volatile Aroma Compounds from Fermented Cereal Processing By-Products for Reducing Bitterness of Plant-Based Ingredients. Foods, 11(23), 3878.

- Botta, M., et al. (2012). Development and validation of an LC-MS/MS analytical procedure for the combined detection of prohibited peptides in biological fluids. Recent Advances in Doping Analysis, (20), 115-118.

-

PubChem. (n.d.). gamma-L-Glutamyl-L-phenylalanine. Retrieved from [Link]

-

Sgarbi, E., et al. (2017). Development of a LC-MS/MS method for the determination of isomeric glutamyl peptides in food ingredients. Request PDF. Retrieved from [Link]

- Castellano, I., & Merlino, A. (2012). γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications. Cellular and Molecular Life Sciences, 69(20), 3381-3394.

-

Minami, H., et al. (2023). The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. MDPI. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The isolation and characterization of gamma-L-glutamyl-L-tyrosine and gamma-L-glutamyl-L-phenylalanine from soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for gamma-Glutamylphenylalanine (HMDB0000594) [hmdb.ca]

- 4. membrapure.de [membrapure.de]

- 5. Untargeted Metabolomic Study for Urinary Characterization of Adult Patients with Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The clinical relevance of novel biomarkers as outcome parameter in adults with phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Showing Compound N-gamma-L-Glutamyl-L-phenylalanine (FDB000716) - FooDB [foodb.ca]

- 9. Showing Compound gamma-L-Glutamyl-L-phenylalanine (FDB003618) - FooDB [foodb.ca]

- 10. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Diversity of γ- glutamyl peptides and oligosaccharides, the "kokumi" taste enhancers, in seeds from soybean mini core collections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Generation and identification of kokumi compounds and their validation by taste-receptor assay: An example with dry-cured lamb meat - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. gamma-L-Glutamyl-L-phenylalanine | C14H18N2O5 | CID 111299 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Emerging Roles of γ-L-Glutamyl-L-phenylalanine in Biological Systems: A Technical Guide

Abstract

γ-L-Glutamyl-L-phenylalanine (H-γ-Glu-Phe-OH) is a dipeptide increasingly recognized for its diverse roles in biological systems. Primarily synthesized through the action of γ-glutamyltransferase (GGT), this molecule is intrinsically linked to glutathione metabolism and has been identified in various biological contexts, from a urinary metabolite in phenylketonuria to a flavor-modulating compound in foods. Emerging research highlights its function as an allosteric modulator of the calcium-sensing receptor (CaSR), suggesting a significant role in cellular signaling and sensory perception. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and multifaceted biological functions of H-γ-Glu-Phe-OH, offering insights for researchers, scientists, and professionals in drug development.

Introduction: Unveiling the Significance of a Unique Dipeptide

γ-L-Glutamyl-L-phenylalanine is a dipeptide composed of a γ-glutamyl moiety linked to the amino group of L-phenylalanine[1]. This unconventional peptide bond, involving the γ-carboxyl group of glutamic acid, confers resistance to degradation by many standard peptidases, suggesting a potential for systemic signaling roles[2]. While the broader family of γ-glutamyl peptides has been studied for some time, the specific functions of H-γ-Glu-Phe-OH are now coming into sharper focus. This guide will delve into the known and putative roles of this dipeptide, from its metabolic origins to its potential as a biomarker and therapeutic target.

Biosynthesis and Metabolism: The γ-Glutamyl Cycle Connection

The primary route for the synthesis of H-γ-Glu-Phe-OH in mammals is through the activity of the cell-surface enzyme γ-glutamyltransferase (GGT)[2]. GGT plays a pivotal role in the γ-glutamyl cycle, a key pathway for glutathione (GSH) homeostasis.

The Role of γ-Glutamyltransferase (GGT)

GGT catalyzes the transfer of the γ-glutamyl group from a donor molecule, most notably glutathione, to an acceptor molecule, which can be an amino acid, a peptide, or water[2][3]. When L-phenylalanine is the acceptor, H-γ-Glu-Phe-OH is formed. This transpeptidation reaction is a crucial step in the extracellular catabolism of glutathione, allowing for the salvage of its constituent amino acids.

The reaction can be summarized as follows:

Glutathione (γ-Glu-Cys-Gly) + L-Phenylalanine ⇌ γ-L-Glutamyl-L-phenylalanine + Cysteinyl-glycine

The activity of GGT is a key determinant of the extracellular availability of H-γ-Glu-Phe-OH and other γ-glutamyl peptides. Elevated serum GGT levels are a well-established biomarker for liver and bile duct diseases[4].

Metabolic Fate

Once formed, H-γ-Glu-Phe-OH can be transported into cells where it can be further metabolized. The enzyme γ-glutamylcyclotransferase can convert γ-glutamyl dipeptides into 5-oxoproline and the free amino acid[2]. This process is part of the γ-glutamyl cycle, which ultimately contributes to the intracellular synthesis of glutathione.

Figure 2: Simplified signaling pathway of CaSR activation by H-γ-Glu-Phe-OH.

Role in Phenylketonuria (PKU)

H-γ-Glu-Phe-OH has been identified as a urinary metabolite in newborns with phenylketonuria (PKU), an inborn error of metabolism characterized by the inability to properly metabolize the amino acid phenylalanine.[1] In untreated PKU, high levels of phenylalanine accumulate in the body, leading to severe neurological damage.[5] The presence of H-γ-Glu-Phe-OH in the urine of these individuals is likely a consequence of the high circulating levels of phenylalanine, which serves as an abundant acceptor for the γ-glutamyl moiety transferred by GGT. This suggests that H-γ-Glu-Phe-OH could serve as a potential biomarker for monitoring the metabolic state in PKU patients.

Potential as a Biomarker for Disease

Beyond PKU, there is growing interest in the use of γ-glutamyl peptides as biomarkers for various conditions. Elevated levels of certain γ-glutamyl dipeptides have been associated with an increased risk of cardio-metabolic diseases.[6] Given its link to GGT activity, a well-established marker for liver health, H-γ-Glu-Phe-OH levels in biological fluids may reflect alterations in liver function and oxidative stress.

Antioxidant Activity

While the antioxidant properties of glutathione are well-documented, emerging evidence suggests that other γ-glutamyl peptides may also possess antioxidant capabilities. Studies on γ-L-glutamyl-L-tryptophan have demonstrated its ability to scavenge free radicals.[7][8] The phenylalanine residue in H-γ-Glu-Phe-OH also has antioxidant properties, suggesting that the dipeptide as a whole may contribute to cellular antioxidant defenses.[6][9] Further research is needed to fully elucidate the antioxidant potential of H-γ-Glu-Phe-OH.

Experimental Protocols

The study of H-γ-Glu-Phe-OH involves various biochemical and analytical techniques. Below are representative protocols for its enzymatic synthesis and quantification.

Enzymatic Synthesis of H-γ-Glu-Phe-OH

This protocol describes the synthesis of H-γ-Glu-Phe-OH using bacterial γ-glutamyltranspeptidase.

Materials:

-

L-Glutamine (γ-glutamyl donor)

-

L-Phenylalanine (γ-glutamyl acceptor)

-

Bacterial γ-glutamyltranspeptidase (GGT)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 10.4)

-

Dowex 1x8 resin (for purification)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Prepare a reaction mixture containing 200 mM L-glutamine, 200 mM L-phenylalanine, and 0.5 U/mL GGT in the reaction buffer.[10]

-

Incubate the mixture at 37°C for 1.5 hours.[10]

-

Terminate the reaction by boiling for 5 minutes.

-

Centrifuge the mixture to remove any precipitate.

-

Purify the resulting H-γ-Glu-Phe-OH from the supernatant using a Dowex 1x8 column.

-

Analyze the purified product by HPLC to confirm its identity and purity.

Quantification of H-γ-Glu-Phe-OH by LC-MS/MS

This protocol outlines a general approach for the sensitive and specific quantification of H-γ-Glu-Phe-OH in biological samples.

Materials:

-

Biological sample (e.g., plasma, urine)

-

Internal standard (e.g., a stable isotope-labeled version of H-γ-Glu-Phe-OH)

-

Acetonitrile (for protein precipitation)

-

Formic acid

-

LC-MS/MS system with a suitable column (e.g., HILIC or C18)

Procedure:

-

Sample Preparation:

-

Thaw the biological sample on ice.

-

Add a known amount of the internal standard to the sample.

-

Precipitate proteins by adding 3 volumes of ice-cold acetonitrile.

-

Vortex and incubate at -20°C for 30 minutes.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate the analytes using a suitable gradient elution program.

-

Detect and quantify H-γ-Glu-Phe-OH and its internal standard using multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions should be optimized for the instrument used.

-

Construct a calibration curve using known concentrations of H-γ-Glu-Phe-OH to determine the concentration in the sample.

-

Figure 3: Experimental workflows for the synthesis and quantification of H-γ-Glu-Phe-OH.

Future Directions and Therapeutic Potential

The burgeoning understanding of H-γ-Glu-Phe-OH's biological roles opens up exciting avenues for future research and therapeutic development.

-

Drug Development: As a modulator of the CaSR, H-γ-Glu-Phe-OH and its analogs could be explored as potential therapeutic agents for conditions involving dysregulated calcium signaling.

-

Biomarker Discovery: Further validation of H-γ-Glu-Phe-OH as a biomarker for PKU, liver disease, and cardio-metabolic disorders is warranted.

-

Nutraceuticals and Food Science: Its role in "kokumi" taste makes it a target for the food industry to enhance the sensory properties of food products.[11][12][13][14][15]

-

Neurobiology: Given the presence of CaSR in the brain, investigating the potential neuromodulatory effects of H-γ-Glu-Phe-OH is a promising area of research.[16][17]

Conclusion

H-γ-L-glutamyl-L-phenylalanine is a dipeptide with a growing portfolio of biological activities. Its synthesis via GGT firmly places it within the critical metabolic pathway of glutathione. Its ability to modulate the calcium-sensing receptor highlights a significant role in cellular signaling and sensory perception. As research continues to unravel the complexities of γ-glutamyl peptides, H-γ-Glu-Phe-OH is poised to become an increasingly important molecule in our understanding of health and disease. This guide provides a foundational understanding for scientists and researchers to further explore the potential of this intriguing dipeptide.

References

-

The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. [Link]

-

Streamlined Efficient Synthesis and Antioxidant Activity of γ--tryptophan Peptides by Glutaminase from Bacillus amyloliquefaciens. [Link]

-

gamma-L-Glutamyl-L-phenylalanine | C14H18N2O5 | CID 111299 - PubChem. [Link]

-

The Glutathione Metabolite γ-Glutamyl-Glutamate Partially Activates Glutamate NMDA Receptors in Central Neurons With Higher Efficacy for GluN2B-Containing Receptors. [Link]

-

The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC. [Link]

-

Glutathione as a taste modulator: molecular mechanisms of interaction with umami and sweet taste receptors. [Link]

-

Diversity of γ- glutamyl peptides and oligosaccharides, the "kokumi" taste enhancers, in seeds from soybean mini core collections. [Link]

-

Allosteric Modulation of the Calcium-sensing Receptor by γ-Glutamyl Peptides: INHIBITION OF PTH SECRETION, SUPPRESSION OF INTRACELLULAR cAMP LEVELS, AND A COMMON MECHANISM OF ACTION WITH l-AMINO ACIDS. [Link]

-

Use of Bacterial γ-Glutamyltranspeptidase for Enzymatic Synthesis of γ-d-Glutamyl Compounds. [Link]

-

Development of a LC-MS/MS method for the determination of isomeric glutamyl peptides in food ingredients. [Link]

-

The antioxidant activities of γ-l-glutamyl-l-tryptophan (γ-EW),... [Link]

-

Streamlined Efficient Synthesis and Antioxidant Activity of γ--tryptophan Peptides by Glutaminase from Bacillus amyloliquefaciens. [Link]

-

Influence of glutamate and GABA transport on brain excitatory/inhibitory balance. [Link]

-

The isolation and characterization of gamma-L-glutamyl-L-tyrosine and gamma-L-glutamyl-L-phenylalanine from soybeans. [Link]

-

Full article: N-terminal [Glu]3 moiety of γ-glutamyl peptides contributes largely to the activation of human calcium-sensing receptor, a kokumi receptor. [Link]

-

A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. [Link]

-

G Protein-Coupled Receptors in Taste Physiology and Pharmacology. [Link]

-

Selective inhibition of gamma-glutamyl-cycle enzymes by substrate analogs. [Link]

-

Derivation of Kokumi γ-Glutamyl Peptides and Volatile Aroma Compounds from Fermented Cereal Processing By-Products for Reducing Bitterness of Plant-Based Ingredients. [Link]

-

Phenylalanine Increases the Production of Antioxidant Phenolic Acids in Ginkgo biloba Cell Cultures. [Link]

-

Improvement of the bitter taste of amino acids through the transpeptidation reaction of bacterial gamma-glutamyltranspeptidase. [Link]

-

The Glutathione Metabolite γ-Glutamyl-Glutamate Partially Activates Glutamate NMDA Receptors in Central Neurons With Higher Efficacy for GluN2B-Containing Receptors. [Link]

-

GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. [Link]

-

The Isolation and Characterization of γ-L-Glutamyl-L-Tyrosine and γ-L-Glutamyl-L-Phenylalanine from Soybeans. [Link]

-

Inhibition of γ-glutamyl transferase suppresses airway hyperresponsiveness and airway inflammation in a mouse model of steroid resistant asthma exacerbation. [Link]

-

Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ- glutamyl-valyl-glycine in Saccharomyces cerevisiae. [Link]

-

Extracellular Calcium Receptor as a Target for Glutathione and Its Derivatives. [Link]

-

Molecular and Sensory Characterization of γ-Glutamyl Peptides as Key Contributors to the Kokumi Taste of Edible Beans (Phaseolus vulgaris L.). [Link]

-

Activation of the calcium-sensing receptor by glutathione maillard products: Implications for kokumi sensation. [Link]

-

Inhibition of human γ -glutamyl transpeptidase: Development of more potent, physiologically relevant, uncompetitive inhibitors. [Link]

-

Kokumi γ-Glutamyl Peptides: Some Insight into Their Evaluation and Detection, Biosynthetic Pathways, Contribution and Changes in Food Processing. [Link]

-

Biochemical Studies on Glutamate Taste Receptors: The Synergistic Taste Effect of L-Glutamate and 5'-Ribonucleotides. [Link]

-

Full article: Diversity of γ- glutamyl peptides and oligosaccharides, the “kokumi” taste enhancers, in seeds from soybean mini core collections. [Link]

-

Allosteric modulation of the calcium-sensing receptor by γ-glutamyl peptides: Inhibition of PTH secretion, suppression of intracellular cAMP levels and a common mechanism of action with L-amino acids. [Link]

-

The Hidden One: What We Know About Bitter Taste Receptor 39. [Link]

-

Dietary Neurotransmitters: The Relative Oral Bioavailability of GABA and Glutamic Acid From Tomato in Healthy Human Volunteers. [Link]

-

Quantitative analysis of γ-glutamylpeptides by liquid chromatography-mass spectrometry and application for γ-glutamyltransferase assays. [Link]

-

Enzymatic Production of Amino Acids. [Link]

-

Phenylalanine Increases the Production of Antioxidant Phenolic Acids in Ginkgo biloba Cell Cultures. [Link]

Sources

- 1. gamma-L-Glutamyl-L-phenylalanine | C14H18N2O5 | CID 111299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Inhibition of γ-glutamyl transferase suppresses airway hyperresponsiveness and airway inflammation in a mouse model of steroid resistant asthma exacerbation [frontiersin.org]

- 5. ajinomoto.com.my [ajinomoto.com.my]

- 6. Phenylalanine Increases the Production of Antioxidant Phenolic Acids in Ginkgo biloba Cell Cultures [mdpi.com]

- 7. Streamlined Efficient Synthesis and Antioxidant Activity of γ-[Glutamyl](n≥1)-tryptophan Peptides by Glutaminase from Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Improvement of the bitter taste of amino acids through the transpeptidation reaction of bacterial gamma-glutamyltranspeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diversity of γ- glutamyl peptides and oligosaccharides, the "kokumi" taste enhancers, in seeds from soybean mini core collections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. Frontiers | The Glutathione Metabolite γ-Glutamyl-Glutamate Partially Activates Glutamate NMDA Receptors in Central Neurons With Higher Efficacy for GluN2B-Containing Receptors [frontiersin.org]

- 17. The Glutathione Metabolite γ-Glutamyl-Glutamate Partially Activates Glutamate NMDA Receptors in Central Neurons With Higher Efficacy for GluN2B-Containing Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis of γ-Glutamyl-Phenylalanine in Plants and Animals

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

γ-L-Glutamyl-L-phenylalanine (γ-Glu-Phe) is a naturally occurring dipeptide characterized by a unique isopeptide bond between the γ-carboxyl group of glutamate and the α-amino group of phenylalanine. This bond confers significant resistance to standard peptidases, suggesting specialized metabolic pathways and physiological roles. In plants, particularly in the seeds of legumes like soybeans, γ-Glu-Phe serves as a vital secondary metabolite, implicated in nitrogen storage and potentially contributing to flavor profiles.[1][2][3] In animals, γ-glutamyl peptides are key intermediates in the γ-glutamyl cycle, a crucial pathway for glutathione homeostasis and amino acid transport. This guide provides a detailed technical overview of the biosynthesis of γ-Glu-Phe, demonstrating that its formation is not mediated by a dedicated ligase but occurs through two conserved, primary enzymatic pathways: the substrate promiscuity of Glutamate-Cysteine Ligase (GCL) and the transpeptidation activity of γ-Glutamyltransferase (GGT). We present a comparative analysis of these pathways in plants and animals, detail key experimental protocols for their study, and outline future research directions for professionals in life sciences and drug development.

Part 1: Introduction to γ-Glutamyl Peptides

The defining feature of γ-glutamyl peptides is the amide linkage involving the side-chain carboxyl group of a glutamate residue rather than the α-carboxyl group typical of proteinogenic peptide bonds. This γ-glutamyl linkage is central to the biochemistry of glutathione (γ-Glu-Cys-Gly), the most abundant intracellular thiol antioxidant in most organisms. The enzymes that have evolved to synthesize and metabolize this bond are also responsible for producing a diverse array of other γ-glutamyl dipeptides, including γ-Glu-Phe.

-

In Plants: γ-Glu-Phe and other γ-glutamyl dipeptides have been identified as significant components of storage tissues, such as seeds and bulbs.[1] Early research successfully isolated and characterized γ-L-glutamyl-L-tyrosine and γ-L-glutamyl-L-phenylalanine from soybeans (Glycine max).[4][5] The accumulation of these dipeptides during seed ripening suggests a role as stable nitrogen storage molecules, which are mobilized during germination.[2][3] More recently, their contribution to the complex "kokumi" taste in foods has garnered interest.[6]

-

In Animals: The synthesis and degradation of γ-glutamyl peptides are integral to the γ-glutamyl cycle, which facilitates the transport of amino acids across cell membranes, particularly in tissues like the kidney and brain. The cycle involves the breakdown of extracellular glutathione by GGT and the intracellular resynthesis of glutathione, a process that can generate various γ-glutamyl-amino acids as intermediates.

Part 2: The Biosynthetic Machinery

The formation of γ-Glu-Phe is a tale of two enzymes central to glutathione metabolism, each providing a distinct route to the same product.

Pathway A: De Novo Synthesis via Glutamate-Cysteine Ligase (GCL)

Glutamate-Cysteine Ligase (GCL, EC 6.3.2.2), also known as γ-glutamylcysteine synthetase (γ-GCS), catalyzes the first and rate-limiting step of glutathione biosynthesis.[7] The canonical reaction is the ATP-dependent condensation of L-glutamate and L-cysteine to form γ-glutamylcysteine.

The catalytic mechanism proceeds via a phosphorylated intermediate:

-

Activation of Glutamate: ATP phosphorylates the γ-carboxyl group of L-glutamate, forming a highly reactive γ-glutamylphosphate intermediate.

-

Nucleophilic Attack: The α-amino group of the acceptor amino acid (canonically L-cysteine) performs a nucleophilic attack on the γ-carbonyl carbon of the intermediate, displacing the phosphate group and forming the γ-glutamyl bond.

Causality of γ-Glu-Phe Formation: The active site of GCL is not perfectly specific for cysteine. While cysteine is the preferred substrate, other amino acids, including phenylalanine, can serve as acceptors, particularly under conditions where the concentration of phenylalanine is high relative to cysteine. This substrate promiscuity allows GCL to directly synthesize γ-Glu-Phe in a single, ATP-dependent step. This phenomenon is a key source of various γ-glutamyl peptides when the cellular balance of amino acids is altered.[8][9]

Pathway B: Transpeptidation via γ-Glutamyltransferase (GGT)

γ-Glutamyltransferase (GGT, EC 2.3.2.2) is a cell-surface enzyme that primarily initiates the degradation of extracellular glutathione.[10] Its mechanism involves a "ping-pong" kinetic model with two key steps:

-

Formation of a Covalent Intermediate: GGT binds a γ-glutamyl donor (e.g., glutathione) and cleaves the γ-glutamyl moiety, which becomes covalently attached to a catalytic threonine residue in the enzyme's active site. The remainder of the donor molecule (e.g., Cys-Gly) is released.

-

Transfer to an Acceptor: The enzyme-bound γ-glutamyl group is then transferred to an acceptor molecule. If the acceptor is water, the reaction is a simple hydrolysis, releasing free glutamate. However, if an amino acid or a small peptide is available, GGT catalyzes a transpeptidation reaction, forming a new γ-glutamyl peptide.

Causality of γ-Glu-Phe Formation: Phenylalanine is a competent acceptor substrate for the GGT-catalyzed transpeptidation reaction. In environments where both a γ-glutamyl donor (like glutathione) and free phenylalanine are present, GGT can efficiently synthesize γ-Glu-Phe.[11] This pathway does not require ATP directly but is dependent on the availability of a pre-existing γ-glutamyl compound.

Part 3: Comparative Analysis: Plants vs. Animals

While the fundamental biosynthetic pathways for γ-Glu-Phe are conserved, the enzymes involved exhibit significant structural, regulatory, and functional differences between plants and animals.

Enzyme Structure and Regulation

-

Glutamate-Cysteine Ligase (GCL):

-

Animals: Mammalian GCL is a heterodimer composed of a larger catalytic subunit (GCLC) and a smaller modifier subunit (GCLM). GCLC possesses all catalytic activity, while GCLM is not catalytic but enhances the enzyme's efficiency by lowering the Kₘ for glutamate and ATP and increasing the Kᵢ for feedback inhibition by glutathione.[12]

-

Plants: In contrast, GCL from Arabidopsis thaliana (AtGCL) is a monomeric protein.[13][14] Its regulation is not dependent on a modifier subunit but is instead controlled by the cellular redox environment. Under oxidizing conditions, intermolecular disulfide bridges form, leading to a conformational change that activates the enzyme.[13][15]

-

-

γ-Glutamyltransferase (GGT):

-

Animals: Mammalian GGT is a well-studied glycoprotein anchored to the exterior of the plasma membrane, particularly in tissues with high secretory or absorptive functions. Its primary physiological role is the hydrolysis of extracellular glutathione to salvage its constituent amino acids.[10]

-

Plants: Plants possess multiple GGT isoforms with distinct localizations and roles. For instance, Arabidopsis has apoplastic GGTs (GGT1, GGT2) involved in extracellular glutathione recovery and a vacuolar isoform (GGT4) involved in the degradation of glutathione-S-conjugates for detoxification.[16][17] Plant GGTs are considered key enzymes in the synthesis of various secondary metabolite γ-glutamyl dipeptides.[1][2]

-

Kinetic Parameters of Primary Substrates

The following table summarizes known kinetic parameters for the primary substrates of GCL. A notable gap in the literature is the absence of published kinetic data (Kₘ, kcat) for phenylalanine as a substrate for either GCL or GGT from any plant or animal source. This represents a key area for future research.

| Enzyme | Organism/Source | Substrate | Kₘ (mM) | Kᵢ for GSH (mM) | Reference |

| GCL | Arabidopsis thaliana | L-Glutamate | 9.1 | ~1.0 | [13] |

| L-Cysteine | 2.7 | [13] | |||

| GCL | Mouse (recombinant) | L-Glutamate | ~2.0 (Holo) | ~2.3 | [12] |

| ATP | ~0.15 (Holo) | [12] |

Part 4: Key Experimental Methodologies

Studying γ-Glu-Phe biosynthesis requires robust protocols for both enzymatic assays and analytical quantification. The methods described below are foundational for researchers in this field.

Protocol 1: In Vitro GCL Activity Assay for γ-Glu-Phe Synthesis

This protocol is designed to measure the de novo synthesis of γ-Glu-Phe from its constituent amino acids using a purified GCL enzyme or a crude tissue/cell lysate. It is adapted from standard GCL activity assays.[13][14]

Principle: The assay measures the ATP-dependent formation of γ-Glu-Phe by substituting the canonical substrate, cysteine, with phenylalanine. The product is then quantified via LC-MS/MS.

Self-Validation and Controls:

-

Negative Control 1 (No ATP): To confirm the reaction is ATP-dependent.

-

Negative Control 2 (No Enzyme): To control for non-enzymatic product formation.

-

Negative Control 3 (No Phenylalanine): To ensure the measured product is not a contaminant from other reagents.

-

Positive Control (with Cysteine): To confirm the enzyme is active under canonical conditions.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, 150 mM KCl, 20 mM MgCl₂, 2 mM EDTA, pH 8.2.

-

Substrate Stock Solution: Prepare a 10X stock containing 100 mM ATP, 400 mM L-Glutamate, and 100 mM L-Phenylalanine in Assay Buffer.

-

Enzyme Preparation: Purified recombinant GCL or a protein lysate from tissue/cells. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Stop Solution: 10% (w/v) Trichloroacetic Acid (TCA) or 500 mM 5-Sulfosalicylic acid (SSA).

-

-

Reaction Setup (per sample):

-

In a 1.5 mL microcentrifuge tube, combine:

-

80 µL of Assay Buffer.

-

10 µL of Enzyme Preparation (e.g., 20-50 µg of total protein for a lysate).

-

-

Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding 10 µL of the 10X Substrate Stock Solution to achieve final concentrations of 10 mM ATP, 40 mM L-Glutamate, and 10 mM L-Phenylalanine.

-

Incubate at 37°C for a defined period (e.g., 30-90 minutes). This time should be optimized to ensure the reaction is within the linear range of product formation.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding 20 µL of ice-cold Stop Solution.

-

Vortex vigorously and incubate on ice for 10 minutes to precipitate proteins.

-

Centrifuge at >14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

-

-

Analysis:

-

Analyze the supernatant for γ-Glu-Phe concentration using the LC-MS/MS protocol described below.

-

Calculate GCL activity as nmol of γ-Glu-Phe formed per minute per mg of protein.

-

Protocol 2: LC-MS/MS Quantification of γ-Glu-Phe in Biological Tissues

This protocol provides a sensitive and specific method for measuring the concentration of γ-Glu-Phe in complex biological matrices like plant seeds or animal brain tissue.[9][18][19]

Principle: Tissue homogenates are deproteinized, and the extract is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Separation is typically achieved using Hydrophilic Interaction Liquid Chromatography (HILIC) due to the polar nature of the dipeptide. Detection is performed in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.

Step-by-Step Methodology:

-

Standard Curve Preparation:

-

Prepare a 1 mg/mL stock solution of synthetic γ-Glu-Phe standard in water.

-

Perform serial dilutions in the extraction buffer (see below) to create a standard curve ranging from low nM to high µM concentrations, covering the expected physiological range.

-

-

Sample Extraction:

-

Weigh approximately 50-100 mg of frozen, powdered tissue into a 2 mL tube.

-

Add 1 mL of ice-cold Extraction Buffer (e.g., 80% Methanol containing an internal standard, such as a ¹³C-labeled γ-Glu-Phe).

-

Homogenize thoroughly using a bead beater or sonicator, keeping the sample on ice.

-

Incubate on ice for 20 minutes to allow for complete extraction and protein precipitation.

-

-

Clarification:

-

Centrifuge the homogenate at >16,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube. For some samples, a second centrifugation or filtration (0.22 µm spin filter) may be necessary to ensure a clear extract.

-

Evaporate the solvent to dryness using a vacuum concentrator.

-

-

Reconstitution and Analysis:

-

Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% Acetonitrile, 5% Water, with 0.1% Formic Acid).

-

Transfer to an autosampler vial.

-

Inject 5-10 µL onto the LC-MS/MS system.

-

-

LC-MS/MS Conditions (Example):

-

LC Column: HILIC column (e.g., Amide-based stationary phase).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at high %B (e.g., 95%), gradually decrease to elute polar compounds.

-

MS Detector: Triple Quadrupole Mass Spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions: Optimize precursor-to-product ion transitions for both γ-Glu-Phe and the internal standard. For γ-Glu-Phe (MW = 296.3 g/mol ), the precursor ion [M+H]⁺ would be m/z 297.3. Product ions would correspond to fragments like the immonium ion of phenylalanine (m/z 120.1) or loss of the pyroglutamate moiety.

-

Part 5: Applications and Future Directions

A thorough understanding of the γ-Glu-Phe biosynthesis pathway offers significant opportunities for both therapeutic intervention and agricultural innovation.

-

Drug Development:

-

Oncology: GCL is often upregulated in cancer cells to produce high levels of glutathione, which confers resistance to oxidative stress and many chemotherapeutic agents. Inhibitors of GCL are actively being investigated as a strategy to sensitize tumors to treatment.[7] Understanding the enzyme's substrate promiscuity is critical for designing highly specific inhibitors that do not inadvertently affect other metabolic pathways.

-

Neurology: The γ-glutamyl cycle is essential for brain amino acid homeostasis. Dysregulation of GGT and related enzymes has been implicated in neurodegenerative diseases. Modulating this pathway could offer novel therapeutic avenues.

-

-

Crop Science and Food Technology:

-

Nutritional Enhancement: γ-Glu-Phe and other dipeptides are stable nitrogen sources in seeds.[2] Engineering the GCL or GGT pathways in crops could potentially enhance the nutritional value of seeds and improve stress resilience.[20]

-

Flavor Science: As a "kokumi" substance, γ-Glu-Phe enhances and harmonizes other tastes.[6] Modulating its concentration in food crops or using the biosynthetic enzymes (e.g., from microbial sources) as biocatalysts offers a route to creating natural flavor enhancers.

-

Future Research—A Call for Data: The most significant gap identified in this guide is the lack of quantitative kinetic data for phenylalanine as a substrate for GCL and GGT. Future research should prioritize:

-

Kinetic Characterization: Determining the Kₘ and kcat of purified plant and animal GCL and GGT with phenylalanine to understand the efficiency of γ-Glu-Phe synthesis relative to canonical reactions.

-

Absolute Quantification: Establishing the absolute concentrations of γ-Glu-Phe in various plant and animal tissues under different physiological and stress conditions.

-

Structural Biology: Obtaining crystal structures of GCL and GGT complexed with phenylalanine to elucidate the molecular basis of substrate acceptance and guide the design of specific inhibitors or catalysts.

Conclusion

The biosynthesis of γ-glutamyl-phenylalanine is a prime example of metabolic adaptability, relying on the substrate flexibility of two enzymes at the heart of glutathione metabolism: Glutamate-Cysteine Ligase and γ-Glutamyltransferase. In plants, this dipeptide serves as a specialized metabolite for nitrogen storage, while in animals, its presence is intertwined with the broader functions of the γ-glutamyl cycle. For researchers, the pathways to its formation present compelling targets for manipulation, whether for developing next-generation cancer therapies or for enhancing the nutritional and sensory qualities of food. The detailed methodologies and comparative analysis provided herein serve as a foundational resource to accelerate research and unlock the full potential of this unique dipeptide.

References

-

Hicks, L. M., Cahoon, R. E., Jez, J. M. (2004). Arabidopsis thaliana glutamate-cysteine ligase: functional properties, kinetic mechanism, and regulation of activity. The Journal of biological chemistry, 279(32), 33579–33586. [Link]

-

Storozhenko, S., Belles-Boix, E., Babiychuk, E., Hérouart, D., Davey, M. W., Slooten, L., Van Montagu, M., & Inzé, D. (2002). γ-Glutamyl Transpeptidase in Transgenic Tobacco Plants. Cellular Localization, Processing, and Biochemical Properties. Plant physiology, 128(3), 1109–1119. [Link]

-

Agarwal, P., Fischer, H. D., Camalle, M. D., & Skirycz, A. (2024). Not to be overlooked: dipeptides and their role in plant stress resilience. Journal of experimental botany, eraf311. Advance online publication. [Link]

-

Ueda, Y., Yonemitsu, M., Tsubuku, T., Sakaguchi, M., & Miyoshi, T. (2018). Diversity of γ- glutamyl peptides and oligosaccharides, the "kokumi" taste enhancers, in seeds from soybean mini core collections. Bioscience, biotechnology, and biochemistry, 82(3), 507–514. [Link]

-

Jez, J. M., Cahoon, R. E., & Chen, S. (2004). Arabidopsis thaliana glutamate-cysteine ligase - Functional properties, kinetic mechanism, and regulation of activity. Journal of Biological Chemistry, 279(32), 33579-33586. [Link]

-

Jez, J. M., Cahoon, R. E., & Chen, S. (2004). Arabidopsis thaliana Glutamate-Cysteine Ligase: Functional Properties, Kinetic Mechanism, and Regulation of Activity. Journal of Biological Chemistry, 279, 33579-33586. [Link]

-

Zhang, J., Wang, T., Wu, Y., & Wang, Q. (2018). Genome Wide Association Study and Genomic Selection of Amino Acid Concentrations in Soybean Seeds. Frontiers in Plant Science, 9, 119. [Link]

-

Agarwal, P., Fischer, H. D., Camalle, M. D., & Skirycz, A. (2024). Not to be overlooked: dipeptides and their role in plant stress resilience. Journal of experimental botany, 76(19), 5738–5747. [Link]

-

D'Oria, R., Lelli, B., & Pompella, A. (2008). A kinetic study of gamma-glutamyltransferase (GGT)-mediated S-nitrosoglutathione catabolism. Nitric oxide: biology and chemistry, 19(3-4), 272–277. [Link]

-

West, M. B., Chen, Y., Wickham, S., Her, C., & Han, S. (2012). Probing the donor and acceptor substrate specificity of the γ-glutamyl transpeptidase. Protein science : a publication of the Protein Society, 21(4), 544–555. [Link]

-

Kasai, T., Sakamura, S., Ohashi, S., & Kumagai, H. (1971). Part V. Changes in Free Amino Acids, Ethanolamine and Two γ-Glutamyl Peptides Content during the Ripening Period of Soybean. Agricultural and Biological Chemistry, 35(11), 1848-1850. [Link]

-

Tiziana, M., Zancani, M., & Masi, A. (2015). Gamma-glutamyl cycle in plants: a bridge connecting the environment to the plant cell? Frontiers in plant science, 6, 21. [Link]

-

D'Oria, R., Lelli, B., & Pompella, A. (2008). A kinetic study of gamma-glutamyltransferase (GGT)-mediated S-nitrosoglutathione catabolism. Nitric oxide : biology and chemistry, 19(3-4), 272–277. [Link]

-

Morris, C. J., & Thompson, J. F. (1962). The isolation and characterization of gamma-L-glutamyl-L-tyrosine and gamma-L-glutamyl-L-phenylalanine from soybeans. Biochemistry, 1, 706–709. [Link]

-

Okada, K., Suzuki, H., & Kumagai, H. (2006). γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications. Journal of bioscience and bioengineering, 102(4), 247-259. [Link]

-

Soga, S., Abe, K., & Fujii, J. (2023). The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. Cells, 12(24), 2831. [Link]

-

Morris, C. J., & Thompson, J. F. (1962). The Isolation and Characterization of γ-L-Glutamyl-L-Tyrosine and γ-L-Glutamyl-L-Phenylalanine from Soybeans. Biochemistry, 1(4), 706-709. [Link]

-

Masi, A., Trentin, A. R., & Zancani, M. (2015). Gamma-glutamyl cycle in plants: a bridge connecting the environment to the plant cell?. Frontiers in plant science, 6, 21. [Link]

-

Soga, S., et al. (2019). Quantitative analysis of γ-glutamylpeptides by liquid chromatography-mass spectrometry and application for γ-glutamyltransferase assays. Analytical Biochemistry, 578, 13-22. [Link]

-

Tsafantakis, N., et al. (2022). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. Molecules, 27(18), 6020. [Link]

-

Wang, X., et al. (2023). Covalent Targeting of Glutamate Cysteine Ligase to Inhibit Glutathione Synthesis. Journal of the American Chemical Society, 145(49), 26655-26664. [Link]

-

De Bortoli, S., et al. (2018). Comparing plant and animal glutamate receptors: common traits but different fates?. Journal of Experimental Botany, 69(18), 4235-4248. [Link]

-

Chen, Y., et al. (2005). Glutamate cysteine ligase catalysis: dependence on ATP and modifier subunit for regulation of tissue glutathione levels. Journal of Biological Chemistry, 280(35), 31425-31433. [Link]

-

Nishimura, T., et al. (2023). Characterization of a glutamate-cysteine ligase in Bombyx mori. Molecular Biology Reports, 50(3), 2533-2541. [Link]

-

De Bortoli, S., et al. (2018). Comparing plant and animal glutamate receptors: common traits but different fates?. Journal of Experimental Botany, 69(18), 4235-4248. [Link]

-

Soga, S., et al. (2019). Quantitative analysis of γ-glutamylpeptides by liquid chromatography-mass spectrometry and application for γ-glutamyltransferase assays. Analytical biochemistry, 578, 13–22. [Link]

-

Sasahara, T., et al. (2020). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). International Journal of Molecular Sciences, 21(21), 8239. [Link]

-

Al-Khami, A. A., et al. (2018). LC-MS Analysis of Key Components of the Glutathione Cycle in Tissues and Body Fluids from Mice with Myocardial Infarction. Journal of Analytical Methods in Chemistry, 2018, 5240958. [Link]

-

Qiu, S., et al. (2022). Glutamate: A multifunctional amino acid in plants. Plant Science, 318, 111238. [Link]

Sources

- 1. γ-Glutamyl Transpeptidase in Transgenic Tobacco Plants. Cellular Localization, Processing, and Biochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Not to be overlooked: dipeptides and their role in plant stress resilience - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. The isolation and characterization of gamma-L-glutamyl-L-tyrosine and gamma-L-glutamyl-L-phenylalanine from soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Diversity of γ- glutamyl peptides and oligosaccharides, the "kokumi" taste enhancers, in seeds from soybean mini core collections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Covalent Targeting of Glutamate Cysteine Ligase to Inhibit Glutathione Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Probing the donor and acceptor substrate specificity of the γ-glutamyl transpeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. iris.sssup.it [iris.sssup.it]

- 11. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Arabidopsis thaliana glutamate-cysteine ligase: functional properties, kinetic mechanism, and regulation of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. [PDF] Arabidopsis thaliana Glutamate-Cysteine Ligase | Semantic Scholar [semanticscholar.org]

- 16. Frontiers | Gamma-glutamyl cycle in plants: a bridge connecting the environment to the plant cell? [frontiersin.org]

- 17. Gamma-glutamyl cycle in plants: a bridge connecting the environment to the plant cell? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantitative analysis of γ-glutamylpeptides by liquid chromatography-mass spectrometry and application for γ-glutamyltransferase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Not to be overlooked: dipeptides and their role in plant stress resilience - PubMed [pubmed.ncbi.nlm.nih.gov]

A Preliminary Investigative Framework for the Physiological Effects of H-γ-Glu-Phe-OH

Executive Summary